molecular formula C17H25NO4 B056425 8-Benzamidooxyoctyl acetate CAS No. 124617-85-2

8-Benzamidooxyoctyl acetate

Cat. No. B056425
CAS RN: 124617-85-2
M. Wt: 307.4 g/mol
InChI Key: XTCHKQXPSSLHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzamidooxyoctyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biochemistry, and medicine. This compound is synthesized using specific methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 8-Benzamidooxyoctyl acetate involves the inhibition of phospholipase D, which is an enzyme that plays a crucial role in various cellular processes. The compound binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of phosphatidylcholine to produce phosphatidic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Benzamidooxyoctyl acetate have been extensively studied. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 8-Benzamidooxyoctyl acetate is its specificity towards phospholipase D. This makes it an excellent tool for studying the role of this enzyme in various cellular processes. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 8-Benzamidooxyoctyl acetate. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the compound's potential applications in drug development. Additionally, further studies are needed to determine the safety and potential side effects of 8-Benzamidooxyoctyl acetate.
Conclusion:
In conclusion, 8-Benzamidooxyoctyl acetate is a promising chemical compound that has shown potential in various scientific research applications. Its specificity towards phospholipase D makes it an excellent tool for studying the role of this enzyme in various cellular processes. However, further research is needed to fully understand the compound's potential applications and limitations.

Synthesis Methods

The synthesis of 8-Benzamidooxyoctyl acetate involves the reaction between 8-bromooctan-1-ol and benzamido hydroxylamine in the presence of a base. This reaction results in the formation of 8-Benzamidooxyoctyl acetate. The purity of the compound can be increased by recrystallization.

Scientific Research Applications

8-Benzamidooxyoctyl acetate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of applications in biochemistry, pharmacology, and medicine. The compound has been used as a tool to study the role of phospholipase D in various cellular processes. It has also been used to investigate the role of phosphatidic acid in cell signaling and membrane trafficking.

properties

CAS RN

124617-85-2

Product Name

8-Benzamidooxyoctyl acetate

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

8-benzamidooxyoctyl acetate

InChI

InChI=1S/C17H25NO4/c1-15(19)21-13-9-4-2-3-5-10-14-22-18-17(20)16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-14H2,1H3,(H,18,20)

InChI Key

XTCHKQXPSSLHSM-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCCCCCONC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)OCCCCCCCCONC(=O)C1=CC=CC=C1

synonyms

N-ACETOXY-N-OCTYLOXYBENZAMIDE

Origin of Product

United States

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